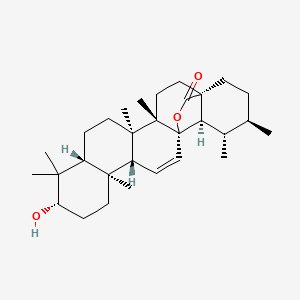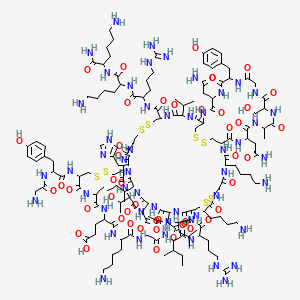
3-Hydroxy-11-ursen-28,13-olide
Übersicht
Beschreibung
3-Hydroxy-11-ursen-28,13-olide, also known as 3β-Hydroxy-urs-11-en-28,13β-olide, is a natural product that belongs to the class of triterpenoids . It has been found to exhibit a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cell lines . Additionally, it shows weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line .
Synthesis Analysis
Unfortunately, the available information does not provide a detailed synthesis analysis for 3-Hydroxy-11-ursen-28,13-olide .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-11-ursen-28,13-olide is C30H46O3 . Its molecular weight is 454.68444 g/mol .Physical And Chemical Properties Analysis
3-Hydroxy-11-ursen-28,13-olide is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-Hydroxy-11-ursen-28,13-olide is one of the six pentacyclic triterpenoids isolated from Alstonia scholaris, a medicinal plant. It has been found to exhibit antibacterial activity, although this is limited to Gram-positive bacteria .
Synergistic Effect with Antibiotics
This compound has shown a synergistic effect with certain antibiotics. For instance, ursolic acid, a compound structurally similar to 3-Hydroxy-11-ursen-28,13-olide, has demonstrated a synergistic effect with ampicillin and tetracycline against both Bacillus cereus and S. aureus .
Cytoprotective Effect
3-Hydroxy-11-ursen-28,13-olide has been found to have a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cell line . This suggests that it could potentially be used in the treatment of liver diseases.
Anti-hyperglycemic Activity
While not directly linked to 3-Hydroxy-11-ursen-28,13-olide, terpenoids, a group of compounds that this molecule belongs to, are known for their anti-hyperglycemic activities . This suggests potential applications in the treatment of diabetes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Terpenoids have also been studied for their inhibitory activity on DPP-4, an enzyme that plays a role in glucose metabolism . This further supports the potential use of 3-Hydroxy-11-ursen-28,13-olide in diabetes treatment.
α-Glucosidase Inhibition
In addition to DPP-4, terpenoids have also shown inhibitory activity against α-glucosidase, another enzyme involved in carbohydrate metabolism . This suggests that 3-Hydroxy-11-ursen-28,13-olide could be used in the management of postprandial hyperglycemia.
Wirkmechanismus
Target of Action
The primary targets of 3-Hydroxy-11-ursen-28,13-olide are human ovarian cancer cells (A2780) and human hepatoma cells . These cells play a crucial role in the progression of ovarian cancer and liver cancer, respectively.
Mode of Action
3-Hydroxy-11-ursen-28,13-olide interacts with its targets by exhibiting antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cells .
Pharmacokinetics
It is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 3-Hydroxy-11-ursen-28,13-olide’s action include a reduction in the proliferation of ovarian cancer cells and a protective effect against injury in hepatoma cells .
Action Environment
The compound should be stored at 2-8℃, protected from air and light .
Safety and Hazards
The safety data sheet for 3-Hydroxy-11-ursen-28,13-olide advises against dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, sources of ignition should be removed, personnel should be evacuated to safe areas, and the chemical should not be allowed to enter drains .
Eigenschaften
IUPAC Name |
(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20+,21-,22+,23-,26+,27-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBLDLGZDSGCSN-RUOWOPRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@@H]6[C@@]([C@H]5C=C[C@@]4([C@@H]2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anticancer mechanisms of 3-Hydroxy-11-ursen-28,13-olide?
A: While the exact mechanisms are still under investigation, molecular docking studies [] suggest that 3-Hydroxy-11-ursen-28,13-olide exhibits promising binding affinities to various cancer-related targets. Its binding energy ranged from -6.6 to -10.2 kcal/mol, comparable to reference inhibitors. This suggests a potential for interfering with critical pathways involved in cancer cell growth and proliferation. Further experimental validation is necessary to confirm these interactions and elucidate the specific downstream effects.
Q2: Where has 3-Hydroxy-11-ursen-28,13-olide been identified in nature?
A2: 3-Hydroxy-11-ursen-28,13-olide has been isolated from the following plant sources:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




